3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of difluoromethyl and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Additionally, the purification of the final product is crucial to ensure high purity and consistency for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoromethyl and trifluoromethyl groups enhances its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANOIC ACID: Similar core structure but different functional groups.
6-CYCLOPROPYL-4-DIFLUOROMETHYL-3-METHYL-PYRAZOLO[3,4-B]PYRIDIN-1-YL-ACETIC ACID ETHYL ESTER: Another pyrazolo[3,4-b]pyridine derivative with different substituents.
Uniqueness
The unique combination of difluoromethyl and trifluoromethyl groups in 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE enhances its chemical stability and biological activity, making it distinct from other similar compounds. This uniqueness contributes to its potential in various scientific and industrial applications.
Properties
Molecular Formula |
C19H17F5N4O2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C19H17F5N4O2/c1-2-27-10-14-13(17(20)21)9-16(30)28(18(14)26-27)7-6-15(29)25-12-5-3-4-11(8-12)19(22,23)24/h3-5,8-10,17H,2,6-7H2,1H3,(H,25,29) |
InChI Key |
YFFWPQGLCHJAQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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